molecular formula C18H23F3N2OS B2922165 N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 478067-85-5

N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No.: B2922165
CAS No.: 478067-85-5
M. Wt: 372.45
InChI Key: IEHRZTWVKVNKHP-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a useful research compound. Its molecular formula is C18H23F3N2OS and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications

Insecticide Chemistry and Mode of Action

N-cyclooctyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide is a component of sulfoximine insecticides, such as sulfoxaflor. These represent a novel class of insecticides that show high efficacy against various sap-feeding insects, including those resistant to other insecticides. Sulfoxaflor acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), functioning distinctly from other nAChR-targeting insecticides. This unique action and structure-activity relationships set it apart in the realm of pest control and insecticide development (Sparks et al., 2013).

Discovery and Characterization for Pest Control

The discovery of sulfoxaflor, featuring this compound, resulted from exploring sulfoximine as a new scaffold for insecticidal activity. This research led to the first product of its kind, displaying broad-spectrum efficacy against various sap-feeding pests. It offers a significant advantage in managing insect resistance, as no cross-resistance between sulfoxaflor and neonicotinoids like imidacloprid has been observed. The underlying biochemistry of its action involves the insect nicotinic receptor, reflecting its unique structure compared to neonicotinoids (Zhu et al., 2011).

Molecular Conformation Analysis

Research into similar molecules, such as N-alkyl-2-(methylsulfanyl)nicotinamide derivatives, reveals insights into molecular conformations and interactions. These studies are crucial for understanding how slight changes in molecular structure can influence the overall properties and potential applications of these compounds in various scientific fields, such as medicinal chemistry and materials science (Gomes et al., 2013).

Nicotinamide in Clinical Care

Nicotinamide, closely related to the chemical structure , plays a vital role in cellular energy metabolism and has implications in various diseases. Its influence on oxidative stress and cellular pathways impacts conditions like diabetes, immune system dysfunction, and aging-related diseases. Understanding its mechanism can offer insights into the potential pharmacological applications of related compounds like this compound (Maiese et al., 2009).

Properties

IUPAC Name

N-cyclooctyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2OS/c19-15(16(20)21)10-12-25-18-14(9-6-11-22-18)17(24)23-13-7-4-2-1-3-5-8-13/h6,9,11,13H,1-5,7-8,10,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHRZTWVKVNKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(N=CC=C2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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